molecular formula C16H22O3 B8745050 7-Isobutoxy-5-methoxy-2,2-dimethyl-2H-chromene CAS No. 94244-83-4

7-Isobutoxy-5-methoxy-2,2-dimethyl-2H-chromene

Cat. No. B8745050
Key on ui cas rn: 94244-83-4
M. Wt: 262.34 g/mol
InChI Key: QGCMNXPIZGRUAX-UHFFFAOYSA-N
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Patent
US04716238

Procedure details

A mixture of 3.9 g (20 millimoles) of 3-methoxy-5-isobutoxy-phenol, 2.8 g (20 millimoles) of 1,3-dichloro-3-methyl-butane and 0.26 g (1 millimole) of bis-(acetyl-acetonato)-nickel is heated at 125° C. for 8 hours. The mixture is cooled, the solvent removed, the residue taken up in 40 ml of anhydrous benzene and 0.8 g (3.5 millimoles) of DDQ (dichloro-dicyano-benzoquinone) are added. The mixture is heated to boiling for 60 hours. The solution is filtered, the filtrate evaporated and the residue purified as described in Example 3. Thus 3.6 of the desired compound are obtained in the form of a colorless oil, yield 69%.
Name
3-methoxy-5-isobutoxy-phenol
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
0.26 g
Type
catalyst
Reaction Step One
Name
Quantity
0.8 g
Type
reactant
Reaction Step Two
Yield
69%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([OH:14])[CH:6]=[C:7]([O:9][CH2:10][CH:11]([CH3:13])[CH3:12])[CH:8]=1.Cl[CH2:16][CH2:17][C:18](Cl)([CH3:20])[CH3:19].ClC1C(=O)C(C#N)=C(C#N)C(=O)C=1Cl>C/C(/[O-])=C/C(C)=O.C/C(/[O-])=C/C(C)=O.[Ni+2]>[CH3:1][O:2][C:3]1[CH:8]=[C:7]([O:9][CH2:10][CH:11]([CH3:12])[CH3:13])[CH:6]=[C:5]2[C:4]=1[CH:16]=[CH:17][C:18]([CH3:20])([CH3:19])[O:14]2 |f:3.4.5|

Inputs

Step One
Name
3-methoxy-5-isobutoxy-phenol
Quantity
3.9 g
Type
reactant
Smiles
COC=1C=C(C=C(C1)OCC(C)C)O
Name
Quantity
2.8 g
Type
reactant
Smiles
ClCCC(C)(C)Cl
Name
Quantity
0.26 g
Type
catalyst
Smiles
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Ni+2]
Step Two
Name
Quantity
0.8 g
Type
reactant
Smiles
ClC1=C(C(C(=C(C1=O)C#N)C#N)=O)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
125 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled
CUSTOM
Type
CUSTOM
Details
the solvent removed
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
FILTRATION
Type
FILTRATION
Details
The solution is filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated
CUSTOM
Type
CUSTOM
Details
the residue purified

Outcomes

Product
Details
Reaction Time
60 h
Name
Type
product
Smiles
COC1=C2C=CC(OC2=CC(=C1)OCC(C)C)(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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